![molecular formula C17H18N4O3S B2811520 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013795-17-9](/img/structure/B2811520.png)
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Description
Scientific Research Applications
Organic Synthesis and Structural Analysis
- A related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized and its crystal structure was determined, showcasing the potential of similar compounds in the study of molecular and crystal structures through X-ray diffraction studies (Prabhuswamy et al., 2016).
Antimicrobial Applications
- Novel analogs, including compounds similar to the one , were designed, synthesized, and found to display promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating the potential use of these compounds in developing new antibacterial agents (Palkar et al., 2017).
Anticancer Potential
- Research on related compounds has shown potent cytotoxic activities against various cancer cell lines, suggesting that similar compounds might hold potential as anticancer agents. For example, certain carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated significant inhibitory properties against leukemia and lung carcinoma cell lines, highlighting the therapeutic potential of such molecules (Deady et al., 2003).
Photophysical Properties
- Another study focused on the photophysical properties of related compounds, identifying their application as fluorescent chemosensors for metal ions. This suggests that similar compounds could be developed into sensitive and selective sensors for detecting specific metal ions in various environmental and biological contexts (Khan, 2020).
properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-10-7-13(20-21(10)2)16(22)19-17-18-14(9-25-17)12-6-5-11(23-3)8-15(12)24-4/h5-9H,1-4H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAODXPYTHSMHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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